

Application Notes and Protocols for the In Vitro Use of BMS-795311

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of **BMS-795311**, a potent cholesteryl ester transfer protein (CETP) inhibitor, for in vitro experiments. Adherence to these guidelines will ensure accurate and reproducible results in downstream applications such as cell-based assays and enzyme activity studies.

Physicochemical Properties and Solubility

BMS-795311 is a solid compound with the following properties:

Property	Value	Source
Molecular Weight	671.52 g/mol	[1][2]
Molecular Formula	C33H23F10NO3	[1]
Appearance	Solid	[3]
Solubility	10 mM in DMSO	[3]

Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO



This protocol describes the preparation of a 10 mM stock solution of **BMS-795311** in dimethyl sulfoxide (DMSO).

Materials:

- BMS-795311 powder
- Anhydrous dimethyl sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips

Procedure:

- Equilibrate: Allow the vial of BMS-795311 powder to reach room temperature before opening to prevent condensation.
- Weighing: Accurately weigh a precise amount of **BMS-795311** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.67152 mg of **BMS-795311**.
- Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed **BMS-795311** powder. For the example above, add 100 μL of DMSO.
- Mixing: Vortex the solution thoroughly until the BMS-795311 is completely dissolved. Gentle
 warming to 37°C can aid in dissolution if necessary.[4]
- Storage: Store the 10 mM stock solution in tightly sealed aliquots at -20°C for up to 6 months or at -80°C for up to 6 months.[3][4] Avoid repeated freeze-thaw cycles.[4][5]

Preparation of Working Solutions for In Vitro Assays



This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for cell culture experiments. It is crucial to maintain a low final concentration of DMSO in the cell culture medium to avoid solvent-induced cytotoxicity.[6][7] The final DMSO concentration should generally be kept below 0.5%, and ideally at or below 0.1%, though the tolerance can be cell-line specific.[6][7]

Materials:

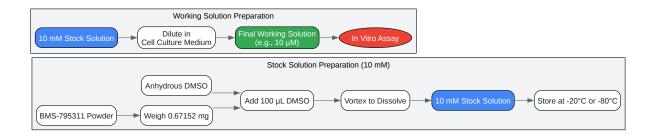
- 10 mM BMS-795311 stock solution in DMSO
- · Appropriate sterile cell culture medium or assay buffer
- · Sterile tubes and pipette tips

Procedure:

- Determine Final Concentration: Decide on the final desired concentration of BMS-795311 for your experiment.
- Serial Dilution (if necessary): For very low final concentrations, it may be necessary to perform an intermediate dilution of the 10 mM stock solution in cell culture medium or buffer.
- Final Dilution: Directly add the required volume of the 10 mM stock solution (or intermediate dilution) to the final volume of cell culture medium. For example, to prepare 1 mL of a 10 μ M working solution (with a final DMSO concentration of 0.1%), add 1 μ L of the 10 mM stock solution to 999 μ L of cell culture medium.
- Mixing: Gently mix the working solution by pipetting or inverting the tube.
- Application: The freshly prepared working solution is now ready to be added to your in vitro assay.

Workflow and Signaling Pathway Diagrams

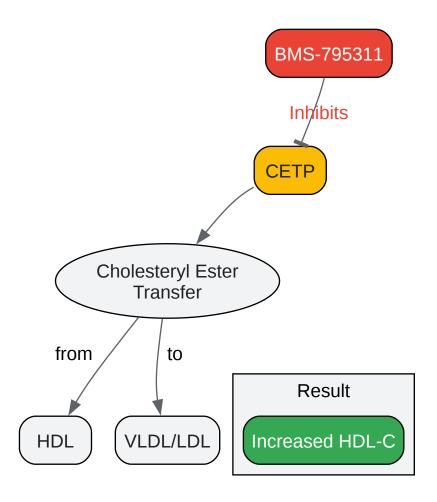




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Caption: Workflow for preparing BMS-795311 stock and working solutions.





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Caption: BMS-795311 inhibits CETP, increasing HDL-cholesterol.

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